Isopropyl 2-ethylbutyrate
Description
Overview of Ester Chemistry and Significance in Academic Research
Esters are a significant class of organic compounds derived from the reaction of an acid with an alcohol, a process known as esterification. ebsco.combritannica.com In this reaction, the hydroxyl group (-OH) of the acid is replaced by the alkoxy group (-OR') of the alcohol. britannica.com The general structure of an ester is RCOOR', where R and R' are organic groups. wikipedia.org
Esters are characterized by their unique physical and chemical properties. They are more polar than ethers but less so than alcohols and can act as hydrogen-bond acceptors but not donors. wikipedia.org This property affects their water solubility and volatility, making them more volatile than carboxylic acids of a similar molecular weight. wikipedia.orgaakash.ac.in Chemically, esters are relatively stable but can undergo hydrolysis, the reverse of esterification, in the presence of acid or base catalysts. numberanalytics.comlibretexts.org
In academic research, esters are of paramount importance due to their versatility. They are fundamental building blocks in organic synthesis and are found in a vast array of naturally occurring molecules, including fats, oils, and waxes. ebsco.combritannica.com Their pleasant aromas also make them key components of essential oils and fragrances. wikipedia.org Furthermore, the study of esterification kinetics and mechanisms provides valuable insights into reaction pathways and catalyst behavior. begellhouse.com
Historical Context of Short-Chain Branched Ester Studies
The investigation of short-chain branched esters has a history rooted in the study of natural products and the development of synthetic materials. Early research often focused on identifying and isolating esters from fruits and other natural sources to understand the chemical basis of flavors and fragrances. ebsco.com For instance, isoamyl acetate, an ester with a characteristic banana scent, is a classic example that has been studied for a considerable time. ebsco.com
With the advancement of synthetic organic chemistry, researchers began to explore the creation of novel esters not found in nature. This led to systematic studies on how the structure of the alcohol and carboxylic acid components, including branching in the carbon chain, influences the physical and chemical properties of the resulting ester. researchgate.net It was observed that steric hindrance, caused by branching in the alcohol or acid, can affect the rate of esterification reactions. researchgate.net
In recent decades, research has expanded to include the enzymatic synthesis of short-chain branched esters, driven by the demand for "natural" flavor and fragrance compounds. ebi.ac.uk The use of lipases as catalysts in non-conventional media has been a significant area of investigation. researchgate.net Furthermore, studies have delved into the biosynthesis of branched-chain esters in fruits, aiming to understand the metabolic pathways that lead to their formation. acs.org This historical progression from isolation and identification to synthetic and biosynthetic studies has laid the groundwork for current research on specific esters like Isopropyl 2-ethylbutyrate.
Current Research Landscape of this compound Analogues
The current research landscape for analogues of this compound is diverse, touching upon areas from flavor and fragrance chemistry to the development of new biofuels and pharmaceuticals. Analogues are compounds with similar chemical structures. For this compound, this includes other esters of 2-ethylbutanoic acid and other isopropyl esters of various carboxylic acids.
One area of active research is the synthesis and properties of novel esters for various industrial applications. For example, the synthesis of ethyl butyrate (B1204436), a closely related ester, has been explored through extraction-esterification coupling from fermentation broths, highlighting a move towards more sustainable and bio-based production methods. betterchemtech.com The enzymatic synthesis of various flavor esters, including ethyl butyrate and methyl butyrate, continues to be a focus, with studies aiming to optimize reaction conditions and improve catalyst efficiency. ebi.ac.uk
Research into the physical and chemical properties of ester analogues is also ongoing. For instance, studies on fatty acid esters investigate their thermal properties for potential use as phase change materials for energy storage. mdpi.com The influence of the alcohol's chain length and branching on the properties of the resulting ester is a recurring theme in these studies. researchgate.net
In the pharmaceutical field, ester analogues are being investigated for their potential as therapeutic agents. For example, novel esters based on monoterpenoids and glycine (B1666218) have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govresearchgate.net The modification of known drug molecules with ester functionalities to create prodrugs with improved bioavailability is another active area of research. numberanalytics.com
Below is a table summarizing some of the research on analogues of this compound:
| Research Area | Example Analogues | Focus of Study |
| Flavor & Fragrance | Ethyl butyrate, Methyl butyrate, Isopropyl 2-methylbutyrate | Enzymatic synthesis, optimization of production, sensory properties. ebi.ac.ukbetterchemtech.comthegoodscentscompany.com |
| Biofuels | Butyrate esters | Energy value, performance as fuel additives. betterchemtech.com |
| Materials Science | Fatty acid methyl and decyl esters | Thermal properties, use as phase change materials. mdpi.com |
| Pharmaceuticals | Monoterpenoid glycine esters, Benzomorphan esters | Analgesic and anti-inflammatory activity, opioid receptor binding. nih.govresearchgate.netnih.gov |
This table illustrates the breadth of research involving compounds structurally related to this compound, underscoring the importance of understanding the structure-property relationships within this class of esters.
Physicochemical Properties of this compound
This compound, with the chemical formula C9H18O2, possesses a unique set of physical and chemical properties that are a direct consequence of its molecular structure. nih.gov
| Property | Value | Unit | Source |
| Molecular Weight | 158.24 | g/mol | thegoodscentscompany.com |
| Boiling Point | 165.00 to 166.00 | °C | thegoodscentscompany.com |
| Flash Point | 50.50 | °C | thegoodscentscompany.com |
| Vapor Pressure | 1.895 | mmHg @ 25 °C | thegoodscentscompany.com |
| Water Solubility | 136.1 | mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
| logP (o/w) | 3.021 | thegoodscentscompany.com | |
| Appearance | Colorless clear liquid (estimated) | thegoodscentscompany.com |
This data is compiled from various sources and may include estimated values.
Spectroscopic Data
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of 2-ethylbutanoic acid with isopropanol (B130326), typically in the presence of an acid catalyst such as sulfuric acid. britannica.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water is often necessary. libretexts.org
Alternative synthetic routes could involve the reaction of the acid chloride or anhydride (B1165640) of 2-ethylbutanoic acid with isopropanol. libretexts.org Enzymatic synthesis using a lipase (B570770) as a catalyst is also a potential method, offering a more environmentally friendly approach. ebi.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
5129-47-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(6-2)9(10)11-7(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
RQVSMUXCVPHBOU-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC(C)C |
Canonical SMILES |
CCC(CC)C(=O)OC(C)C |
Other CAS No. |
5129-47-5 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of Isopropyl 2 Ethylbutyrate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Isopropyl 2-ethylbutyrate. Advanced NMR techniques offer a deeper understanding of its three-dimensional structure and reaction kinetics.
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. nih.gov For this compound, this would involve correlating the methine proton of the isopropyl group with its corresponding carbon, the methyl protons of the isopropyl group with their carbon, the methine proton at the α-position of the butyrate (B1204436) moiety with its carbon, the methylene (B1212753) protons of the ethyl group with their carbon, and the methyl protons of the ethyl group and the butyrate chain with their respective carbons.
The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the isopropyl methine proton and the carbonyl carbon of the ester, as well as with the carbons of the isopropyl methyl groups. Similarly, the α-methine proton of the butyrate moiety would show correlations to the carbonyl carbon and the carbons of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| Isopropyl CH | ~4.9 | ~67 | C=O, Isopropyl CH₃ |
| Isopropyl CH₃ | ~1.2 | ~22 | Isopropyl CH, Isopropyl CH₃ (other) |
| Carbonyl C=O | - | ~175 | Isopropyl CH, Butyrate α-CH |
| Butyrate α-CH | ~2.2 | ~50 | C=O, Ethyl CH₂, Butyrate CH₂ |
| Ethyl CH₂ | ~1.6 | ~25 | Butyrate α-CH, Ethyl CH₃ |
| Ethyl CH₃ | ~0.9 | ~12 | Butyrate α-CH, Ethyl CH₂ |
| Butyrate CH₂ | ~1.4 | ~26 | Butyrate α-CH, Butyrate CH₃ |
| Butyrate CH₃ | ~0.9 | ~14 | Butyrate α-CH, Butyrate CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
NMR spectroscopy is a powerful technique for monitoring the kinetics of chemical reactions in real-time. researchgate.net For the synthesis of this compound, which can be achieved through Fischer esterification of 2-ethylbutanoic acid with isopropanol (B130326) or via lipase-catalyzed synthesis, ¹H NMR can be used to follow the disappearance of reactants and the appearance of the ester product. masterorganicchemistry.comnih.govnih.govscielo.br
In a typical kinetic study, the reaction is carried out directly in an NMR tube, and spectra are acquired at regular intervals. By integrating the characteristic signals of the reactants and products, their concentrations can be determined over time, allowing for the calculation of reaction rates and the elucidation of the reaction mechanism. For example, the methine proton of the isopropanol at ~4.0 ppm would decrease in intensity, while the methine proton of the isopropyl group in the final ester product would appear at a downfield shifted position of ~4.9 ppm.
The mechanism of Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water. chemguide.co.ukathabascau.ca Each step of this equilibrium process can be investigated using advanced NMR techniques, including the detection of reaction intermediates under specific conditions.
Lipase-catalyzed synthesis of flavor esters is of significant industrial interest due to its high selectivity and mild reaction conditions. nih.govnih.govscielo.brresearchgate.net NMR can be employed to study the enzyme kinetics, substrate specificity, and the effect of various parameters such as temperature and solvent on the reaction rate and yield. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a crucial step in the identification of unknown compounds and the confirmation of known structures.
For a volatile and relatively nonpolar compound like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be utilized, often coupled with gas chromatography (GC-APCI-HRMS) or liquid chromatography (LC-ESI-HRMS).
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov While this compound itself is not highly polar, it can be detected as adducts with cations such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. nih.govnih.gov The high-resolution measurement of the m/z value of these adducts can confirm the elemental formula of the parent molecule.
Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of less polar and volatile compounds. nih.govresearchgate.netmdpi.comnih.gov In APCI, ionization is initiated by a corona discharge in the gas phase. For this compound, APCI would likely produce a prominent protonated molecule [M+H]⁺, and the accurate mass of this ion would provide its elemental composition. nih.govnih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.
While specific MS/MS data for this compound is scarce, the fragmentation patterns of similar esters are well-documented and can be used to predict its behavior. youtube.comstudylib.netresearchgate.net The fragmentation of protonated esters is often initiated by cleavages adjacent to the carbonyl group and rearrangements.
Table 2: Predicted Key MS/MS Fragmentations for Protonated this compound ([C₉H₁₈O₂ + H]⁺, m/z 159.1385)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 159.1385 | 117.0916 | C₃H₆ (Propene) | Loss of the isopropyl group as propene via a McLafferty-type rearrangement. |
| 159.1385 | 101.0603 | C₄H₈O (Butene + H₂O) | Cleavage of the ester bond with loss of the isopropoxy group. |
| 159.1385 | 87.0446 | C₅H₁₀O (Pentene + H₂O) | α-cleavage with loss of the ethyl group. |
| 159.1385 | 57.0704 | C₅H₁₀O₂ | Cleavage of the bond between the α-carbon and the carbonyl carbon. |
These predicted fragmentation pathways provide a "fingerprint" that can be used to identify this compound in complex mixtures.
Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These vibrations are sensitive to the molecule's conformation and its interactions with the surrounding environment. researchgate.netnih.govcore.ac.uknih.govmdpi.comnih.govsapub.org
For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by the solvent polarity and hydrogen bonding interactions. researchgate.net The C-O stretching vibrations of the ester group give rise to two strong bands, typically around 1250-1150 cm⁻¹ and 1150-1050 cm⁻¹. spectroscopyonline.com The spectrum will also feature C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. However, the C-C and C-H vibrations of the alkyl chains often give rise to strong Raman signals.
By analyzing the vibrational spectra at different temperatures or in different solvents, it is possible to study the conformational equilibria of the molecule. The presence of multiple conformers can lead to the appearance of additional bands or shoulders in the spectra. Furthermore, intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds with solvent molecules, can cause shifts in the vibrational frequencies and changes in the band shapes. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |
| C-H stretching (alkyl) | 2850-3000 | 2850-3000 |
| C=O stretching (ester) | 1730-1750 | 1730-1750 |
| C-H bending (alkyl) | 1350-1470 | 1350-1470 |
| C-O stretching (ester) | 1150-1250 and 1050-1150 | 1150-1250 and 1050-1150 |
Computational Chemistry and Modeling of Isopropyl 2 Ethylbutyrate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic properties that govern the reactivity and stability of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like Isopropyl 2-ethylbutyrate by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations can elucidate key structural and electronic parameters. For esters, these calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms and then computing various properties.
Key ground-state properties that can be determined using DFT include:
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Energies: The total energy of the molecule, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the electron density surface, which helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy | -502.1 Hartrees | Reference for stability comparisons. |
| HOMO Energy | -9.8 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | 1.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 11.3 eV | Indicates electronic stability and resistance to excitation. researchgate.net |
| Dipole Moment | 1.9 Debye | Indicates a polar molecule, influencing physical properties. |
This table presents illustrative data for this compound, based on typical values for similar aliphatic esters calculated using DFT methods.
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying electronically excited states. rsc.org This approach allows for the prediction of how this compound might interact with light, which is crucial for understanding its potential photoreactivity.
TD-DFT calculations can determine:
Excitation Energies: The energy required to promote an electron from a lower-energy orbital to a higher-energy one. These energies correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption peaks.
Nature of Transitions: Identification of the orbitals involved in the excitation, such as n→π* (an electron from a non-bonding orbital to an anti-bonding π* orbital) or π→π* transitions. For simple esters, the lowest energy transition is typically of the n→π* type, originating from the lone pair electrons on the carbonyl oxygen.
Computational studies on related ester compounds show that such molecules can undergo photochemical reactions upon UV irradiation, and TD-DFT is a key tool for elucidating the mechanisms of these processes. mdpi.commdpi.com
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 5.8 | ~0.001 | n → π |
| S0 → S2 | 7.5 | ~0.15 | π → π |
This table provides predicted excited state properties for this compound based on typical TD-DFT results for simple aliphatic esters. The n→π transition is characteristically weak.*
Conformational Analysis and Potential Energy Surfaces of this compound
This compound has several rotatable single bonds, leading to a complex conformational landscape. Understanding this landscape is key to comprehending its physical properties and biological interactions.
In the gas phase, the shape of a molecule is determined solely by its internal energetics. A conformational analysis involves systematically rotating the molecule's single bonds to map its potential energy surface and identify stable conformers (energy minima). For a molecule like this compound, there are multiple rotatable bonds, including the C-C bonds in the ethyl and isopropyl groups and the C-O ester bond.
Computational studies on the closely related structural isomer, ethyl 2-ethylbutyrate, have shown that the molecule possesses a complex potential energy surface with several low-energy conformers. researchgate.net The relative energies of these conformers are often very small, meaning multiple shapes can co-exist at room temperature. The dihedral angle near the carbonyl group is particularly sensitive to the computational method used, highlighting the need for high-level quantum chemical calculations to accurately predict the conformational preferences. researchgate.net
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | ~180° (anti) | 0.00 | The most stable, extended conformation. |
| Conformer 2 | ~60° (gauche) | 0.5 - 1.0 | A slightly less stable, folded conformation. |
| Conformer 3 | ~-60° (gauche) | 0.5 - 1.0 | Energetically similar to the other gauche conformer. |
This table presents a simplified, illustrative conformational analysis for this compound, based on findings for analogous branched esters like ethyl 2-ethylbutyrate. researchgate.net The actual landscape would be more complex.
The presence of a solvent can significantly alter the conformational preferences of a molecule. cdnsciencepub.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. mdpi.com
For an ester, which has a significant dipole moment, moving from the gas phase to a polar solvent is expected to stabilize conformers with a higher dipole moment. mdpi.commdpi.com This means that a more compact or folded conformation might become more populated in a solvent like water or acetonitrile (B52724) compared to its preference in the gas phase. These solvent-solute interactions can influence reaction rates and equilibria. researchgate.net
| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Acetonitrile (kcal/mol) | Change in Stability |
|---|---|---|---|
| Anti (lower dipole) | 0.00 | 0.00 | Remains the most stable conformer. |
| Gauche (higher dipole) | 0.75 | 0.50 | Stabilized by the polar solvent. |
This illustrative table shows how a polar solvent might influence the relative energies of different conformers of this compound. The more polar gauche conformer is preferentially stabilized. mdpi.commdpi.com
Classic intramolecular hydrogen bonds, such as O-H···O or N-H···O, are not possible in this compound, as it lacks a hydrogen bond donor group (i.e., a hydrogen atom attached to a highly electronegative atom). libretexts.org Therefore, its conformation is not stabilized by strong intramolecular hydrogen bonding.
However, computational methods can be used to investigate the presence of weaker interactions, such as C-H···O contacts, which can play a subtle role in conformational preference. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can identify bond critical points and measure the stabilization energy of such weak interactions. While these C-H···O interactions are much weaker than traditional hydrogen bonds, they can collectively contribute to the stability of certain folded conformations in complex molecules. mdpi.com For simple, flexible esters, their influence is generally considered minor compared to steric and electrostatic effects.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules at an atomic level. For a compound like this compound, MD simulations can provide detailed insights into its dynamic properties, interactions with its environment, and intrinsic flexibility.
The solvation behavior of this compound is dictated by its molecular structure, which features a polar ester group and nonpolar alkyl chains. MD simulations can elucidate the nature of its interactions with various solvents.
Intermolecular Forces:
In Aqueous Solutions: Although esters like this compound cannot form hydrogen bonds with each other, they can act as hydrogen bond acceptors. libretexts.orglibretexts.org The partially positive hydrogen atoms of water molecules are attracted to the lone pairs of electrons on the oxygen atoms of the ester's carbonyl group, forming a hydrogen bond. libretexts.orgchemguide.co.ukyoutube.com Infrared spectroscopy studies confirm that for simple esters, hydrogen bonding occurs predominantly at the carbonyl oxygen. rsc.org
Dipole-Dipole Interactions: As polar molecules, esters exhibit dipole-dipole interactions which, along with van der Waals dispersion forces, are the primary intermolecular forces between ester molecules themselves. libretexts.orgscienceready.com.au These forces are weaker than the hydrogen bonds found in corresponding carboxylic acids, leading to lower boiling points. libretexts.org
Van der Waals Forces: The hydrocarbon portions of the molecule interact through weaker van der Waals dispersion forces. libretexts.org As the length of the alkyl chains increases, these forces become more significant, influencing properties like boiling point and solubility. libretexts.orgchemguide.co.uk
Solubility Dynamics: The solubility of small esters in water is a balance between the energy released from forming ester-water hydrogen bonds and the energy required to overcome the hydrogen bonds between water molecules. chemguide.co.uk As the nonpolar alkyl chains of an ester increase in size, they disrupt the water's hydrogen-bonding network without offering a comparable energetic replacement. libretexts.orgchemguide.co.uk This process is thermodynamically less favorable, causing solubility to decrease with increasing chain length. libretexts.orgchemguide.co.uk
The three-dimensional shape and flexibility of this compound are critical to its physical and chemical properties. These are largely determined by the rotation around its single bonds.
Ester Conformation: Esters exhibit a notable rotational barrier around the C-O single bond of the ester group. msu.edu This results in a strong preference for a specific conformation. The s-Z (or s-trans) conformation, where the alkyl group of the alcohol and the carbonyl group are on opposite sides of the C-O bond, is significantly more stable. msu.edu For simple esters like methyl formate, the energy barrier to rotation is approximately 12 to 13 kcal/mol, with the s-Z form being more stable than the s-E (s-cis) form by about 4.75 kcal/mol. msu.edu This preference is due to a combination of steric hindrance and electronic effects. msu.edupearson.com
Alkyl Chain Flexibility: The isopropyl and 2-ethylbutyl groups also have rotational barriers around their C-C single bonds. At the MP2 level of theory, the maximum rotational barriers for methyl, ethyl, and isopropyl groups attached to a urea (B33335) molecule (as an analogue) were predicted to be 0.9, 6.2, and 6.0 kcal/mol, respectively. nih.gov These rotations allow the alkyl chains to adopt various conformations, influencing how the molecules pack together in liquid or solid states and affecting properties like melting point. libretexts.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Esters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. wikipedia.org These models are essential tools for predicting the characteristics of new or untested chemicals, aiding in risk assessment and rational design. drugdesign.orgepa.gov
The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that encode structural or physicochemical information about a molecule. drugdesign.orgwiley.com These descriptors can be derived from the chemical formula (1D), 2D structure, or 3D conformation of the molecule. drugdesign.org
For esters, a wide array of theoretical molecular descriptors are calculated to build predictive models. researchgate.net These can be categorized as follows:
Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical Descriptors: Derived from the 3D structure, describing molecular size and shape.
Quantum-Chemical Descriptors: Such as the energy of the lowest unoccupied molecular orbital (ELUMO) and electrophilicity index (ω), which relate to chemical reactivity. researchgate.net
Physicochemical Descriptors: Related to properties like molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA). researchgate.net
The selection of relevant descriptors is a critical step, often achieved through statistical methods to avoid overfitting and ensure the model's predictive power. nih.gov Validation is performed internally (e.g., cross-validation) and externally (using a separate test set of compounds) to confirm the model's reliability and robustness. researchgate.netnih.gov
| Descriptor Category | Example Descriptors Used for Esters | Information Encoded |
|---|---|---|
| Quantum-Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron affinity, susceptibility to nucleophilic attack researchgate.net |
| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability researchgate.net |
| Physicochemical | Aqueous Solubility (Log S) | Hydrophilicity/hydrophobicity researchgate.net |
| Topological | Topological Polar Surface Area (PSA) | Polar surface area, related to transport properties researchgate.net |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
Machine learning (ML) algorithms are integral to developing modern QSAR/QSPR models. nih.govmdpi.com They are used to identify the most relevant descriptors and establish a mathematical relationship between them and the property of interest.
Multiple Linear Regression (MLR): MLR is a common statistical technique used to create a linear model between a set of independent variables (descriptors) and a dependent variable (activity or property). nih.govnih.gov It provides an intuitive and straightforward equation.
Genetic Algorithms (GA): GA is an optimization technique used for variable selection. nih.gov In QSAR, a GA can efficiently search through a large pool of calculated descriptors to find the subset that produces the most statistically significant and predictive MLR model. nih.govresearchgate.net
A study on the aquatic toxicity of 48 aliphatic esters employed a GA-MLR approach. The genetic algorithm selected the most relevant descriptors from a large pool, and multiple linear regression was used to generate the correlation model. nih.govresearchgate.net The resulting model demonstrated strong predictive ability. nih.gov More advanced ML methods, such as support vector machines (SVMs), random forests, and deep learning neural networks, are also increasingly applied to capture complex, non-linear relationships between chemical structure and activity. nih.govmdpi.comresearchgate.net
| Statistical Parameter | Value for GA-MLR Model of Ester Toxicity nih.govresearchgate.net | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.899 | Proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Q² (Cross-validated R²) | 0.928 | A measure of the model's predictive ability, determined by leave-one-out cross-validation. |
| F (F-statistic) | 137.73 | A measure of the overall statistical significance of the regression model. |
| RMSE (Root Mean Square Error) | 0.263 | The standard deviation of the prediction errors (residuals). |
A key application of QSAR/QSPR is the prediction of a chemical's fate and behavior in the environment, which is crucial for regulatory assessment. epa.govnih.gov Models for esters have been developed to predict important endpoints.
Chemical Reactivity: QSAR models can predict reaction rates, such as the rate of hydrolysis. An intuitive MLR approach was used to develop robust QSARs for predicting the base-catalyzed hydrolysis rate constants of carboxylic acid esters. nih.gov The most significant descriptors in these models included pKₐ, electronegativity, charge density, and steric parameters. nih.gov
Environmental Fate: The environmental behavior of chemicals is influenced by physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient. researchgate.net QSPR models are widely used to predict these properties for esters. researchgate.net These predictions are then used in larger environmental fate models to estimate a chemical's distribution and persistence in different environmental compartments like water, air, and soil. mdpi.com For instance, the U.S. Environmental Protection Agency (EPA) has developed tools like the OPEn structure–activity/property Relationship App (OPERA) which includes models for predicting properties relevant to environmental fate. researchgate.net These predictive toxicology and fate models help prioritize chemicals for further testing and regulation. nih.govnih.gov
Degradation Pathways and Environmental Fate of Isopropyl 2 Ethylbutyrate
Photodegradation Mechanisms of Esters
The photochemical degradation of esters like Isopropyl 2-ethylbutyrate in the environment can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).
Direct Photolysis Pathways and Quantum Yields
The primary photochemical processes for esters can involve the cleavage of the ester bond (C-O bond cleavage) or reactions involving other parts of the molecule. The energy from the absorbed photon can lead to the formation of radical species, which can then undergo further reactions. The quantum yield for such reactions is highly dependent on the molecular structure, the solvent, and the wavelength of the incident light. chemicalbook.com
Table 1: Factors Influencing Direct Photolysis Quantum Yields of Esters
| Factor | Description |
| Molecular Structure | The presence of chromophores (light-absorbing groups) within the molecule influences the efficiency of light absorption and subsequent reaction. |
| Wavelength of Light | The energy of the absorbed photon, which is dependent on the wavelength, affects which chemical bonds can be broken. |
| Solvent/Medium | The surrounding medium can influence the stability of excited states and the diffusion of reactive species. |
| Temperature | Temperature can affect the rates of secondary reactions following the initial photochemical event. |
Indirect Photolysis: Sensitized Degradation and Reactive Oxygen Species Pathways
Indirect photolysis is often a more significant degradation pathway for organic compounds in natural waters. This process is mediated by photosensitizers, such as dissolved organic matter (DOM) and humic substances, which absorb sunlight and transfer the energy to other molecules, generating reactive oxygen species (ROS). nih.gov These ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻), are highly reactive and can readily degrade organic compounds like this compound. nih.govnih.gov
Humic substances, ubiquitous in aquatic environments, are major contributors to the formation of these reactive species. nih.gov The degradation of esters in the presence of humic substances has been shown to proceed via attack by these photochemically generated oxidants. nih.gov The rate of indirect photolysis is dependent on the concentration of photosensitizers and the susceptibility of the target compound to attack by the specific ROS generated.
Table 2: Key Reactive Oxygen Species (ROS) in Indirect Photolysis of Esters
| Reactive Species | Symbol | Formation Mechanism | Reactivity with Esters |
| Hydroxyl Radical | •OH | Photolysis of nitrate, hydrogen peroxide; reactions involving dissolved organic matter. | Highly reactive, non-selective. Can abstract hydrogen atoms or add to double bonds. |
| Singlet Oxygen | ¹O₂ | Energy transfer from excited triplet state of photosensitizers (e.g., humic substances) to ground state oxygen. | More selective than •OH. Can react with electron-rich moieties. |
| Superoxide Radical | O₂•⁻ | Electron transfer from excited photosensitizers to ground state oxygen. | Generally less reactive than •OH and ¹O₂, but can contribute to degradation cycles. |
Identification and Characterization of Photodegradation Intermediates
The photodegradation of esters leads to the formation of various intermediate products. For this compound, photodegradation is expected to yield smaller, more oxidized molecules. Based on studies of other esters, particularly phthalates which have been more extensively studied, potential photodegradation intermediates can be inferred.
Direct photolysis can lead to the cleavage of the ester bond, which would result in the formation of 2-ethylbutanoic acid and isopropanol (B130326). Further degradation of these primary products would then occur. For instance, studies on the photolysis of dibutyl phthalate (B1215562) (DBP) have identified byproducts such as butyl benzoate (B1203000), benzoic acid, and hydroxylated derivatives. oup.com This suggests that for this compound, analogous products like isopropyl benzoate (if rearrangement occurs) or more likely, products from the degradation of the initial alcohol and acid fragments, could be formed.
In indirect photolysis, the attack by hydroxyl radicals can lead to the formation of hydroxylated intermediates. The degradation pathways of phthalate esters under UV/TiO₂ systems, which generate hydroxyl radicals, show the formation of hydroxylated compounds and ring-opening byproducts. oup.com While this compound is an aliphatic ester, the principle of •OH attack leading to hydroxylated and subsequently more oxidized products is applicable.
Biotic Degradation of Esters
The biodegradation of this compound is a key process in its removal from soil and aquatic environments. This process is primarily carried out by a diverse range of microorganisms that possess the necessary enzymes to break down the ester linkage and further metabolize the resulting products.
Role of Microbial Esterase Activity in Degradation
The initial and often rate-limiting step in the biodegradation of esters is the hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as esterases. researchgate.netnih.gov These enzymes are widespread in bacteria and fungi and play a crucial role in the cycling of organic matter. Microbial esterases cleave the ester bond of this compound, yielding isopropanol and 2-ethylbutanoic acid. libretexts.orgucalgary.ca
The activity of these esterases is influenced by environmental factors such as temperature, pH, and the presence of other organic compounds. The efficiency of ester hydrolysis can vary significantly between different microbial species and is dependent on the specific substrate. Aliphatic esters are generally considered to be readily biodegradable due to the widespread presence of effective esterases in the environment. researchgate.net
Elucidation of Biodegradation Pathways and Metabolite Profiling
Following the initial esterase-mediated hydrolysis, the resulting products, isopropanol and 2-ethylbutanoic acid, are further metabolized by microorganisms through various pathways.
Isopropanol Degradation: Isopropanol is a readily biodegradable alcohol. Aerobic biodegradation of isopropanol by mixed microbial consortia has been shown to proceed via its oxidation to acetone (B3395972). oup.comfrontiersin.org Acetone can then be further metabolized through various central metabolic pathways. Some microorganisms can utilize isopropanol as their sole source of carbon and energy. oup.comlibretexts.org Under anaerobic conditions, the degradation of isopropanol has also been observed, for instance by denitrifying bacteria. researchgate.net
2-Ethylbutanoic Acid Degradation: 2-Ethylbutanoic acid is a branched-chain fatty acid. The microbial metabolism of branched-chain fatty acids is a well-established process. frontiersin.orgoup.com These compounds are typically degraded through pathways analogous to the beta-oxidation of straight-chain fatty acids, although the branching requires additional enzymatic steps. nih.gov The degradation of 2-ethylhexanoic acid, a structurally similar compound, has been shown to proceed via β-oxidation, leading to the formation of shorter-chain acid intermediates. nih.gov It is expected that 2-ethylbutanoic acid would follow a similar degradation pathway, ultimately being mineralized to carbon dioxide and water.
Metabolite Profiling: The identification of metabolic intermediates is crucial for elucidating the complete biodegradation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying the various metabolites produced during the degradation of esters. nih.govoup.com Studies on the biodegradation of other esters have successfully used GC-MS to identify a range of intermediates, confirming the stepwise degradation process. nih.govresearchgate.net For this compound, a metabolite profiling study would likely identify isopropanol, 2-ethylbutanoic acid, acetone, and a series of shorter-chain fatty acids resulting from the oxidation of 2-ethylbutanoic acid.
Chemical Hydrolysis in Environmental Systems
The primary abiotic degradation pathway for this compound in aqueous environmental systems is chemical hydrolysis. This process involves the cleavage of the ester bond by water, resulting in the formation of Isopropyl alcohol and 2-ethylbutyric acid. The rate of this reaction is significantly influenced by the pH of the surrounding medium, with catalysis occurring under both acidic and basic conditions. nist.govchemguide.co.uk
Acid- and Base-Catalyzed Hydrolysis Mechanisms of Esters
The hydrolysis of an ester like this compound can be accelerated by the presence of acids or bases. wikipedia.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism is reversible and is essentially the reverse of a Fischer esterification reaction. wikipedia.orgchemistrysteps.com To achieve complete hydrolysis, a large excess of water is typically required to push the equilibrium toward the products. chemguide.co.uklibretexts.org
The process unfolds in several steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgucalgary.ca
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucalgary.cayoutube.com
Proton Transfer: A proton is transferred from the oxonium ion (the original water molecule) to one of the oxygen atoms of the original alcohol group (the isopropoxy group in this case). This converts the isopropoxy group into a good leaving group (isopropyl alcohol). chemguide.co.uk
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated alcohol as a neutral molecule (isopropyl alcohol). ucalgary.ca
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final carboxylic acid product (2-ethylbutyric acid). chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification):
In alkaline (basic) conditions, hydrolysis is facilitated by a hydroxide (B78521) ion (OH⁻). This reaction, often called saponification, is effectively irreversible because the final carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.comucoz.com
The mechanism proceeds as follows:
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This action expels the alkoxide group (isopropoxide, RO⁻) as the leaving group. masterorganicchemistry.comstudysmarter.co.uk
Acid-Base Reaction: The expelled isopropoxide is a strong base and immediately deprotonates the newly formed 2-ethylbutyric acid. This rapid and irreversible acid-base reaction forms isopropyl alcohol and the 2-ethylbutyrate carboxylate salt. ucalgary.camasterorganicchemistry.com This final step drives the reaction to completion. ucoz.com
Kinetic Studies and Assessment of Environmental Persistence
Rate = k_obs [Ester] = (k_A [H⁺] + k_N + k_B [OH⁻]) [Ester]
Where:
k_obs is the observed first-order rate constant
k_A is the second-order acid-catalyzed rate constant
k_N is the first-order neutral hydrolysis rate constant
k_B is the second-order base-catalyzed rate constant
For most esters, the neutral hydrolysis (k_N) is very slow and often negligible compared to the acid- and base-catalyzed rates under typical environmental pH conditions (pH 5-9). researchgate.net Base-catalyzed hydrolysis is generally the dominant pathway for carboxylic acid esters in natural waters. epa.gov
The structure of the ester, particularly steric hindrance around the carbonyl group, significantly affects the hydrolysis rate. For this compound, the presence of branching at both the acyl (2-ethyl) and alkyl (isopropyl) positions is expected to sterically hinder the approach of the nucleophile (water or hydroxide), thereby slowing the rate of hydrolysis compared to linear, unbranched esters like ethyl acetate. researchgate.net
The half-life (t₁/₂) of an ester due to hydrolysis can be calculated from the observed rate constant (t₁/₂ = 0.693 / k_obs). This persistence is highly dependent on pH and temperature. nist.gov
To illustrate the effect of structure on persistence, the table below presents hydrolysis rate constants and estimated half-lives for several aliphatic esters at 25°C.
| Compound | Base-Catalyzed Rate Constant (k_B) (M⁻¹ hr⁻¹) | Estimated Half-Life at pH 7 (25°C) | Reference |
|---|---|---|---|
| Methyl Acetate | 655 | 1.2 years | epa.gov |
| Ethyl Acetate | 200 | 3.9 years | epa.gov |
| Methyl Acrylate | 406 | 1.9 years | epa.gov |
| Diethyl Phthalate | 90 | 8.8 years | epa.gov |
| Dibutyl Phthalate | 36 | 22 years | epa.gov |
Based on these trends, this compound, with its significant steric hindrance, is predicted to have a relatively low base-catalyzed hydrolysis rate constant (k_B) and consequently a long environmental half-life, likely on the order of several years to decades at neutral pH. Its persistence would decrease in more alkaline waters but it would be expected to be quite stable in acidic or neutral freshwater systems. nist.gov
Role of Isopropyl 2 Ethylbutyrate in Flavor Chemistry and Biogenesis
Biosynthetic Pathways of Branched-Chain Esters
The formation of branched-chain esters like isopropyl 2-ethylbutyrate in biological systems is a multi-step process involving specific precursors and enzymatic activities.
The biosynthesis of this compound fundamentally requires the availability of its two precursor molecules: isopropanol (B130326) and 2-ethylbutyric acid (or its activated form, 2-ethylbutyryl-CoA). The formation of these precursors is intricately linked to the metabolism of amino acids and fatty acids.
The branched-chain amino acids valine and isoleucine are key precursors. Through a series of enzymatic reactions including transamination and decarboxylation, these amino acids are converted into their corresponding α-keto acids. Specifically, the degradation of valine can lead to the formation of isobutyryl-CoA, a precursor that can be further metabolized to isopropanol. Similarly, isoleucine degradation can yield 2-methylbutyryl-CoA, a structural isomer of the required acid moiety. The biosynthesis of 2-ethylbutyric acid itself is less common in nature but can arise from microbial fatty acid metabolism.
Once the precursor alcohol (isopropanol) and acyl-CoA (2-ethylbutyryl-CoA) are available, the final step in the biosynthesis of this compound is their condensation, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the formation of a wide variety of esters in fruits, vegetables, and fermented products. The general reaction is as follows:
Isopropanol + 2-Ethylbutyryl-CoA ⇌ this compound + Coenzyme A
The activity and substrate specificity of AATs can vary significantly between different organisms, influencing the profile of esters produced.
Table 1: Key Precursors and Enzymes in the Biosynthesis of this compound
| Precursor/Enzyme | Role | Metabolic Origin |
| Isopropanol | Alcohol moiety of the ester | Amino acid (Valine) degradation |
| 2-Ethylbutyric acid | Acid moiety of the ester | Fatty acid metabolism |
| Alcohol Acyltransferase (AAT) | Catalyzes the esterification of isopropanol with 2-ethylbutyryl-CoA | Widespread in plants and microbes |
Microorganisms, particularly yeasts and bacteria, play a pivotal role in the formation of esters during fermentation processes. Strains of Saccharomyces cerevisiae, commonly used in baking and brewing, are well-known producers of a diverse range of esters that contribute significantly to the flavor profiles of bread, beer, and wine. The production of this compound in such systems would depend on the specific metabolic pathways active in the microbial strain and the availability of the necessary precursors in the fermentation medium. For instance, certain Clostridium species are capable of producing isopropanol, which can then be esterified.
In plants, ester biosynthesis is a key component of fruit ripening and flower scent production. The metabolic pathways in plants generate a wide array of alcohols and acyl-CoAs from amino acid, fatty acid, and carbohydrate metabolism. The expression and activity of AAT enzymes are often upregulated during ripening, leading to the accumulation of volatile esters that attract seed dispersers. While the presence of this compound in specific plant species is not extensively documented, the fundamental biochemical machinery for its production exists.
Flavor Precursor Chemistry and Reaction Mechanisms
Beyond direct biosynthesis, this compound can be formed through chemical reactions occurring during the processing of food, such as heating.
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major source of flavor compounds in cooked foods wikipedia.org. While the primary products of the Maillard reaction are melanoidins, which impart color, a vast number of volatile compounds are also generated wikipedia.org.
The reaction proceeds through several stages, starting with the formation of a glycosylamine from the condensation of a sugar and an amino acid wikipedia.org. This intermediate undergoes rearrangement to form Amadori or Heyns products, which can then degrade through various pathways to produce a plethora of reactive carbonyl compounds, including aldehydes and ketones wikipedia.org. These carbonyl compounds can then react further.
Although direct formation of this compound from the Maillard reaction is not a primary pathway, the reaction can generate the necessary precursors. For example, the degradation of certain amino acids can lead to the formation of branched-chain aldehydes, which can be reduced to their corresponding alcohols, including isopropanol. Similarly, the complex web of reactions can produce various carboxylic acids. If isopropanol and 2-ethylbutyric acid are formed in the same food matrix during heating, they can undergo acid-catalyzed esterification to form this compound.
The degradation of lipids and amino acids, particularly during processes like fermentation, aging, and cooking, is a significant source of volatile flavor compounds, including esters.
Lipid oxidation and hydrolysis can release free fatty acids. Through various enzymatic and chemical reactions, these fatty acids can be broken down into smaller molecules, including aldehydes, ketones, and carboxylic acids. While the direct precursor, 2-ethylbutyric acid, is not a common fatty acid, microbial metabolism of longer-chain fatty acids can potentially lead to its formation.
Amino acid catabolism, as mentioned earlier, is a direct source of the precursor molecules for branched-chain esters. The Strecker degradation, a reaction that occurs as part of the Maillard reaction but can also be initiated by other dicarbonyl compounds, is a key process in the conversion of amino acids to aldehydes with one fewer carbon atom. These Strecker aldehydes can then be reduced to alcohols.
Table 2: Contribution of Degradation Pathways to this compound Formation
| Degradation Pathway | Precursor(s) Generated | Role in this compound Formation |
| Lipid Degradation | Carboxylic acids, Alcohols | Potential source of 2-ethylbutyric acid and isopropanol through further metabolic conversions. |
| Amino Acid Degradation | Branched-chain alcohols (e.g., isopropanol), Carboxylic acids | Primary source of the isopropanol moiety and can contribute to the formation of the acid moiety. |
Advanced Characterization of Flavor Profiles
The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. Gas chromatography (GC) is the primary method for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of individual compounds based on their mass spectra.
For a more comprehensive understanding of the flavor profile, sensory analysis is often employed in conjunction with instrumental analysis. Techniques such as gas chromatography-olfactometry (GC-O) allow trained panelists to smell the effluent from the GC column and assign a descriptor to each odor-active compound. This helps to determine the sensory relevance of each volatile, including this compound.
Table 3: Analytical Techniques for the Characterization of this compound
| Technique | Principle | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and chemical properties, followed by mass-based identification. | Positive identification and quantification of this compound. |
| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory evaluation of the column effluent. | Information on the odor character and intensity of this compound. |
| Sensory Analysis | Trained panelists evaluate the flavor profile of a product using standardized descriptors. | Overall sensory perception and the contribution of fruity notes to the flavor profile. |
Application of Multi-Omics Approaches in Flavoromics
Flavoromics, the comprehensive study of flavor-active compounds, increasingly employs multi-omics approaches to understand the complex mechanisms of flavor development in biological systems like fruits and fermented foods. These techniques integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how flavor compounds are synthesized and regulated. mdpi.comnih.gov
Metabolomics is used to identify and quantify the full range of volatile and non-volatile compounds, including various esters, that contribute to a product's flavor profile. mdpi.com
Transcriptomics helps identify the genes that are expressed during flavor development. In the context of esters, this could involve identifying genes encoding for enzymes like alcohol acyltransferases (AATs), which are crucial for ester biosynthesis. nih.govacs.org
Proteomics analyzes the proteins present, confirming the expression and activity of enzymes identified at the transcript level.
By integrating these layers of data, researchers can uncover entire biosynthetic pathways and identify key regulatory genes involved in the production of specific flavor esters. mdpi.comresearchgate.net This approach has been successfully applied to study the flavor profiles of fruits like grapes and mulberries, but no such studies have been published for this compound. mdpi.comresearchgate.net
Correlation of Chemical Composition with Sensory Attributes in Ester Research
A primary goal in flavor science is to connect objective chemical measurements with subjective sensory perception. This is achieved by correlating instrumental analysis of flavor compounds with data from trained sensory panels. nih.govmdpi.com
The process typically involves:
Instrumental Analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify the volatile compounds, including esters, in a sample. mdpi.com
Sensory Evaluation: A trained panel rates the intensity of various sensory attributes (e.g., 'fruity', 'floral', 'sweet') of the same sample. nih.govresearchgate.net
Statistical Correlation: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR), are used to build models that link the concentrations of specific esters to the perceived sensory attributes. mdpi.com
Data Tables
The following tables summarize the available data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | propan-2-yl 2-ethylbutanoate |
| CAS Number | 5129-47-5 |
| Molecular Formula | C₉H₁₈O₂ |
| Appearance | Colorless clear liquid (estimated) |
| Boiling Point | 165.00 to 166.00 °C @ 760.00 mm Hg (estimated) |
| Solubility | Insoluble in water; Soluble in alcohol |
Source: The Good Scents Company, Perflavory thegoodscentscompany.comperflavory.com
Table 2: Documented Flavor and Fragrance Use for this compound
| Application | Recommendation |
|---|---|
| Flavor Usage | Not for flavor use |
| Fragrance Usage | Not for fragrance use |
| Organoleptic Properties | No data available |
Source: The Good Scents Company, Perflavory thegoodscentscompany.comperflavory.com
Enzymatic and Biocatalytic Transformations Involving Isopropyl 2 Ethylbutyrate
Esterase and Lipase (B570770) Catalysis in Ester Synthesis
The enzymatic synthesis of esters, known as esterification, is a cornerstone of industrial biocatalysis. Lipases (EC 3.1.1.3) are particularly noteworthy for their ability to catalyze reactions in both aqueous and organic media, making them highly versatile for producing compounds like Isopropyl 2-ethylbutyrate. ijoer.com The enzymatic route is often preferred over chemical synthesis, which may require high temperatures and produce undesirable byproducts. ijoer.comnih.gov Lipases facilitate the reaction between an alcohol and a carboxylic acid to form an ester, a process that is essentially the reverse of hydrolysis.
Natural enzymes are not always perfectly suited for industrial applications, which may involve non-natural substrates, organic solvents, or extreme temperatures and pH levels. nih.govdtu.dk To overcome these limitations, enzyme engineering techniques are employed to tailor biocatalysts with desired properties. Directed evolution is a powerful strategy that mimics the process of natural selection in the laboratory to enhance enzyme performance. researchgate.netyoutube.com
The process involves iterative rounds of:
Generating Genetic Diversity : A library of enzyme variants is created through random mutagenesis or gene recombination. nih.govyoutube.com
Screening and Selection : The mutant library is screened for variants exhibiting improved properties, such as higher activity, enhanced stability, or specific stereoselectivity. youtube.com
Isolation : The best-performing mutants are isolated and used as the template for the next round of evolution. youtube.com
This methodology has been successfully used to improve various enzyme traits, including thermostability, substrate specificity, and enantioselectivity, without needing detailed knowledge of the protein's structure. nih.gov For instance, directed evolution has been used to develop enzyme variants with over 200-fold increased specific activity for certain reactions. nih.gov This approach holds significant potential for developing highly efficient biocatalysts for the specific synthesis of branched-chain esters like this compound.
For large-scale industrial applications, the use of free enzymes can be economically challenging due to difficulties in recovery and reuse. scispace.com Biocatalyst immobilization resolves this issue by confining the enzyme to a solid support material, which enhances its stability and allows for its use in continuous processes, such as in packed-bed reactors (PBRs). ijoer.comnih.gov
Common immobilization techniques include:
Adsorption : Enzymes are physically adsorbed onto the surface of a support. This method is simple, but enzyme leakage can occur.
Covalent Bonding : Enzymes are attached to the support via strong covalent bonds, which prevents leaching and often enhances stability.
Cross-Linking : Enzyme molecules are linked to each other using a cross-linking agent, such as glutaraldehyde, to form larger aggregates that are insoluble. scispace.comresearchgate.net
Materials used as supports range from natural polymers to synthetic resins and inorganic particles. researchgate.net Hydrophobic supports, such as poly(styrene-co-divinylbenzene), are particularly advantageous for esterification reactions as they can help expose the enzyme's active site through interfacial activation and absorb less water from the reaction medium. ijoer.com Immobilization has been shown to significantly improve the operational stability of lipases, with some immobilized biocatalysts remaining stable for over 50 days in continuous reactors. nih.gov
| Technique | Support Material | Key Advantages | Example Application |
|---|---|---|---|
| Adsorption | Macroporous Resin (e.g., LXTE-1000) | Simple procedure, mild conditions. | Synthesis of Isopropyl Myristate. scispace.com |
| Adsorption/Cross-linking | Macroporous Resin + Glutaraldehyde | Improved stability, reduced enzyme leakage. | Synthesis of Isopropyl Myristate. scispace.com |
| Covalent Bonding | Magnetic Polymer Matrix | Strong attachment, high stability, easy recovery with a magnet. ijoer.com | Continuous synthesis of Isopropyl Myristate. ijoer.com |
| Adsorption | Silica | High surface area, good mechanical strength. | Synthesis of Isopropyl Acetate. nih.gov |
Hydrolytic Activity of Esterases on this compound
For the lipase-catalyzed transesterification of ethyl butyrate (B1204436), the reaction rate can be described by a Ping-Pong Bi-Bi mechanism, where competitive inhibition by the substrates may occur. nih.gov Kinetic studies allow for the calculation of parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of Vmax. nih.gov
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Vmax | 2.861 | μmol/min/mg |
| Km (acid) | 0.0746 | M |
| Km (ester) | 0.125 | M |
| Ki (acid) | 0.450 | M |
The hydrolysis of an ester by an esterase or lipase proceeds through a well-established two-step mechanism involving a catalytic triad (typically Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site.
Acylation Step : The reaction begins with the nucleophilic attack of the catalytic serine's hydroxyl group on the carbonyl carbon of the ester substrate. This forms a negatively charged tetrahedral intermediate, which is stabilized by hydrogen bonds within the enzyme's active site. This intermediate then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. researchgate.net
Deacylation Step : A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate. The collapse of this second intermediate releases the carboxylic acid product and regenerates the free enzyme, ready for another catalytic cycle. researchgate.netyoutube.com
This entire process is reversible, and the direction of the reaction (hydrolysis or synthesis) can be controlled by managing the water concentration in the reaction medium. lumenlearning.com
Broader Industrial Biocatalysis Applications (e.g., Transesterification)
Beyond direct esterification and hydrolysis, lipases are widely used for transesterification reactions, which involve the exchange of an acyl group. nih.gov This process is highly valuable for converting one type of ester into another. For instance, an existing ester can react with an alcohol (alcoholysis) or a carboxylic acid (acidolysis) to produce a new ester and a new alcohol or acid, respectively.
Transesterification is a key process in several industries:
Food and Fragrance : Used to synthesize a wide range of flavor and fragrance esters, providing "natural" alternatives to chemically synthesized compounds. nih.gov
Pharmaceuticals : Employed in the synthesis of chiral compounds and drug precursors due to the high stereoselectivity of enzymes.
Cosmetics : Production of emollient esters like isopropyl myristate and isopropyl palmitate for use in personal care products. ijoer.comresearchgate.net
The enzymatic synthesis of short-chain flavor esters is influenced by several parameters, including the molar ratio of substrates, temperature, reaction time, and the amount of immobilized enzyme used. nih.gov The use of whole-cell biocatalysts, where the enzyme is retained within the microbial cell, is also a promising and cost-effective approach for industrial applications, offering high stability. researchgate.net
Isopropyl 2 Ethylbutyrate As a Model Compound in Solvent Research
Investigation of Solvation Effects on Organic Reactions
The structure of a solvent can significantly influence the rate, yield, and even the mechanistic pathway of an organic reaction. Isopropyl 2-ethylbutyrate, with its branched alkyl groups on both the carboxylate and alcohol moieties, presents an interesting case for studying steric and electronic effects on solvation.
Esters are known to be polar aprotic solvents, capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors. uj.ac.zayoutube.com The carbonyl group's oxygen atoms possess lone pairs that can interact with hydrogen bond donors. uj.ac.za The branching in this compound, specifically the ethyl group at the alpha-position of the butyrate (B1204436) and the isopropyl group of the alcohol portion, would create a unique solvation shell around dissolved reactants.
In SN1 reactions, a polar solvent that can stabilize the carbocation intermediate is crucial. While this compound is not as polar as protic solvents like water or alcohols, its dielectric constant would be sufficient to support the ionization of certain substrates. In contrast, for SN2 reactions, a polar aprotic solvent is often preferred as it solvates the cation of a salt, leaving the anionic nucleophile more reactive. The steric bulk of this compound could be hypothesized to influence the solvation of the transition state, potentially slowing down reactions that are sensitive to steric hindrance. libretexts.org
Research on acid-catalyzed esterification reactions has shown that the choice between a polar solvent like THF and a nonpolar solvent like toluene can alter the reaction order and rate. aiche.org Studying such reactions in this compound could provide valuable data on how a moderately polar, sterically hindered ester solvent mediates the interaction between reactants and catalysts.
To illustrate the potential influence of solvent structure on reaction kinetics, consider the following hypothetical data based on studies of similar esterification reactions:
| Solvent | Dielectric Constant (Approx.) | Relative Reaction Rate (Hypothetical) |
| n-Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 5 |
| Ethyl Acetate | 6.0 | 12 |
| This compound | ~4-5 (Estimated) | 8 (Postulated) |
| Tetrahydrofuran (THF) | 7.6 | 20 |
This interactive table demonstrates how a solvent's polarity can impact reaction rates. The postulated rate for this compound reflects an intermediate polarity, suggesting it could offer a unique kinetic profile compared to more common solvents.
Evaluation of this compound as a Green Solvent Alternative
The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. wikipedia.org Key characteristics of a green solvent include being derived from renewable resources, having low toxicity, being biodegradable, and having a low potential to contribute to air pollution. wikipedia.org Alcohols and esters are generally considered to be lower-risk environmental solvents compared to chlorinated or aromatic hydrocarbons. rsc.org
This compound has several features that make it a candidate for evaluation as a green solvent:
Biodegradability: Short-chain alkyl esters are generally susceptible to hydrolysis and biodegradation. rsc.org
Low Volatility: Compared to highly volatile solvents like diethyl ether or dichloromethane, this compound, with an estimated boiling point around 165-166°C, would have a lower vapor pressure, reducing fugitive emissions.
Renewable Feedstocks: Both 2-ethylbutyric acid and isopropanol (B130326) can potentially be derived from biological sources, aligning with the green chemistry principle of using renewable feedstocks.
A comparative evaluation of this compound with common industrial solvents on key environmental and safety metrics could be presented as follows:
| Solvent | Boiling Point (°C) | Source | Environmental Concern |
| Dichloromethane | 39.6 | Petrochemical | Hazardous, Suspected Carcinogen |
| Toluene | 110.6 | Petrochemical | Hazardous, Volatile Organic Compound (VOC) |
| Ethyl Acetate | 77.1 | Petrochemical/Bio-based | Flammable, VOC |
| This compound | ~165-166 | Potentially Bio-based | Lower Volatility, Likely Biodegradable |
This interactive table highlights the potential advantages of this compound in terms of its higher boiling point, which correlates with lower volatility and reduced exposure risk. Its potential derivation from bio-based sources further enhances its profile as a green solvent alternative. jk-sci.com
Studies on Intermolecular Interactions in Ester-Based Solvent Systems
The physical properties and solvent behavior of esters are governed by the intermolecular forces they can participate in. As molecules, esters are polar and exhibit dipole-dipole interactions due to the carbonyl group. libretexts.orgyoutube.com They also experience van der Waals dispersion forces, which increase with the size of the alkyl chains. libretexts.org While esters cannot act as hydrogen bond donors, they can act as hydrogen bond acceptors through the lone pairs on their oxygen atoms. uj.ac.zayoutube.com
In a pure state, the dominant forces between this compound molecules would be dipole-dipole and dispersion forces. When mixed with other solvents, particularly protic solvents like alcohols or water, hydrogen bonding would play a significant role. The solubility of esters in water, for instance, decreases as the length of the carbon chains increases because the nonpolar alkyl parts disrupt the strong hydrogen bonding network of water. libretexts.org
The branched structure of this compound would influence how it packs in the liquid state and how it interacts with solutes. The steric hindrance around the ester functionality could modulate the accessibility of the carbonyl oxygen for hydrogen bonding with solute molecules.
Spectroscopic techniques like FT-IR and NMR, along with computational modeling, could be employed to study these intermolecular interactions. For example, a study of the C=O stretching frequency in the IR spectrum of this compound in the presence of various hydrogen bond donors could reveal the strength of these interactions.
A summary of the types of intermolecular forces at play in different solvent systems involving an ester like this compound is provided below:
| Solvent System | Primary Intermolecular Forces | Expected Macroscopic Properties |
| Pure this compound | Dipole-dipole, van der Waals (Dispersion) | Moderate boiling point, immiscible with water |
| This compound + Hexane | van der Waals (Dispersion) | Good miscibility |
| This compound + Ethanol | Dipole-dipole, H-bonding (Ester as acceptor), van der Waals | High miscibility, deviation from ideal solution behavior |
| This compound + Water | Dipole-dipole, H-bonding (Ester as acceptor), van der Waals | Low miscibility due to disruption of water's H-bond network |
This interactive table outlines the expected intermolecular interactions and their consequences on the physical properties of mixtures containing this compound. These interactions are fundamental to understanding its behavior as a solvent.
An exploration of future research avenues for this compound reveals a landscape rich with technological innovation. Advancements in artificial intelligence, spectroscopy, predictive modeling, and biocatalysis are poised to revolutionize the discovery, synthesis, and understanding of this and similar compounds. These emerging technologies promise to enhance efficiency, sustainability, and the depth of scientific knowledge in the field of flavor and fragrance chemistry.
Q & A
Q. What are the standard methods for synthesizing isopropyl 2-ethylbutyrate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via esterification of 2-ethylbutyric acid with isopropanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Optimization involves monitoring molar ratios (acid:alcohol ~1:1.5–2), temperature (80–120°C for acid catalysis), and catalyst concentration. Techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) are used to confirm purity and yield . For enzymatic routes, lipases immobilized on supports like silica gel improve reusability and reduce side reactions .
Q. How can researchers accurately identify and characterize this compound using spectroscopic techniques?
Key identification methods include:
- GC-MS : Retention index and fragmentation patterns (e.g., m/z 158 for molecular ion [M+], fragments at m/z 101 [C5H9O2+]) .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (C-O ester) .
- NMR : ¹H NMR signals at δ 1.0–1.3 ppm (ethyl and isopropyl CH3), δ 4.9 ppm (isopropyl CH) .
Q. What are the critical physicochemical properties (e.g., solubility, boiling point) of this compound, and how are they measured experimentally?
- Solubility : Measured via shake-flask method in water (logP ~3.2) or HPLC-derived partitioning .
- Boiling point : Estimated using Antoine equation parameters (e.g., ~160–170°C) .
- Density/refractive index : Determined via pycnometry or refractometry, critical for industrial formulation studies .
Advanced Research Questions
Q. How can contradictions in biodegradation data for this compound be resolved, particularly in environmental studies?
Discrepancies in biodegradation rates (e.g., anaerobic vs. aerobic conditions) require validation through:
- Microcosm assays : Simulating site-specific redox conditions (e.g., TCE-contaminated groundwater ).
- Metabolite tracking : Using LC-MS to detect intermediates like 2-ethylbutanol .
- 16S rDNA sequencing : Identifying microbial consortia (e.g., Dehalobacter) linked to degradation pathways .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Batch reactors : Test hydrolysis rates under varying pH/temperature .
- Column studies : Model adsorption/desorption in soil-water systems using HPLC-MS for quantification .
- QSAR models : Predict bioaccumulation potential based on logP and molecular volume .
Q. How do structural modifications (e.g., branching) of this compound influence its reactivity in organic synthesis?
- Steric effects : Compare reaction rates with linear esters (e.g., ethyl 2-ethylbutyrate) in nucleophilic acyl substitution .
- Computational chemistry : Density functional theory (DFT) to analyze transition states and activation energies .
Q. What methodologies address challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological fluids)?
- SPME-GC-MS : Solid-phase microextraction for pre-concentration .
- Isotope dilution : Use deuterated analogs (e.g., d₃-isopropyl 2-ethylbutyrate) as internal standards .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between experimental and predicted solubility data for this compound?
- NRTL model adjustments : Refine binary interaction parameters using phase equilibrium data .
- Thermodynamic consistency tests : Apply Gibbs-Duhem equation to validate datasets .
Q. What statistical approaches are recommended for analyzing microbial community shifts linked to this compound degradation?
- Alpha diversity metrics : Shannon/Simpson indices to assess species richness in contaminated vs. pristine samples .
- PCA/MDS plots : Visualize beta diversity trends using 16S rDNA sequencing data .
Research Ethics and Reporting
Q. How should researchers document methodological limitations in studies involving this compound (e.g., incomplete degradation pathways)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
